molecular formula C24H24FNO3 B12661392 Fluvastatin hydroxydiene free acid CAS No. 1207963-21-0

Fluvastatin hydroxydiene free acid

Cat. No.: B12661392
CAS No.: 1207963-21-0
M. Wt: 393.4 g/mol
InChI Key: WARCEOCHTLFKTQ-GZTQOXHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluvastatin hydroxydiene free acid involves several steps, starting from the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fluvastatin hydroxydiene free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Fluvastatin hydroxydiene free acid has a wide range of scientific research applications:

Mechanism of Action

Fluvastatin hydroxydiene free acid exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to decreased plasma cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

  • Simvastatin
  • Pravastatin
  • Lovastatin
  • Atorvastatin
  • Rosuvastatin

Comparison

Fluvastatin hydroxydiene free acid is unique among statins due to its entirely synthetic origin and distinct structural features. Unlike other statins, which are often derived from fungal metabolites, this compound is synthesized through a series of chemical reactions, providing greater control over its purity and consistency .

Conclusion

This compound is a significant compound in the statin class, with unique synthetic origins and a wide range of applications in scientific research and medicine. Its ability to inhibit HMG-CoA reductase makes it a valuable tool in the fight against hypercholesterolemia and cardiovascular diseases.

Properties

CAS No.

1207963-21-0

Molecular Formula

C24H24FNO3

Molecular Weight

393.4 g/mol

IUPAC Name

(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid

InChI

InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+

InChI Key

WARCEOCHTLFKTQ-GZTQOXHUSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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